[Bis(trifluoroacetoxy)iodo]benzene

Catalog No.
S575851
CAS No.
2712-78-9
M.F
C10H5F6IO4
M. Wt
430.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Bis(trifluoroacetoxy)iodo]benzene

CAS Number

2712-78-9

Product Name

[Bis(trifluoroacetoxy)iodo]benzene

IUPAC Name

[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate

Molecular Formula

C10H5F6IO4

Molecular Weight

430.04 g/mol

InChI

InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H

InChI Key

PEZNEXFPRSOYPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

BTIB; Bis(trifluoroacetato)(phenyl)iodine; Bis(trifluoroacetato)phenyl iodide; Bis(trifluoroacetoxy)iodobenzene; Bis(trifluoroacetoxy)iodobenzne; I,I-Bis(trifluoroacetoxy)iodobenzene; Iodobenzene bis(trifluoroacetate); Iodobenzene di(trifluoroacetate

Canonical SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Hofmann Rearrangement

(Bis(trifluoroacetoxy)iodo)benzene is particularly valuable for facilitating the Hofmann rearrangement under mildly acidic conditions. This reaction allows the conversion of primary amides to primary amines through a migration of an alkyl or aryl group. Traditionally, the Hofmann rearrangement requires harsh conditions involving strong bases like sodium hydroxide (NaOH). However, (Bis(trifluoroacetoxy)iodo)benzene offers a milder alternative, enabling the reaction to proceed efficiently in aqueous solutions with weaker acids like acetic acid (CH3COOH). This milder approach minimizes side reactions and improves product yields, making it a valuable tool for researchers studying amine synthesis.

Other Applications

Beyond the Hofmann rearrangement, (Bis(trifluoroacetoxy)iodo)benzene finds applications in other areas of scientific research:

  • Pummerer-like reactions: These reactions involve the rearrangement of sulfoxides to sulfones, and (Bis(trifluoroacetoxy)iodo)benzene can act as a catalyst for these processes.
  • Chemoselective deprotection of dimethoxybenzyl ethers: This technique involves the removal of a specific protecting group from a molecule, and (Bis(trifluoroacetoxy)iodo)benzene can achieve this selectively for dimethoxybenzyl ethers while leaving other functional groups untouched.
  • Mediating oxidative cycloisomerization: This reaction involves the formation of cyclic structures from linear precursors, and (Bis(trifluoroacetoxy)iodo)benzene can serve as a mediator for this process.
  • Tosyloxylation of anilides: This reaction involves the introduction of a tosyl group (p-toluenesulfonyl) onto anilides, and (Bis(trifluoroacetoxy)iodo)benzene can be used as a reagent for this transformation.

[Bis(trifluoroacetoxy)iodo]benzene, with the chemical formula C₆H₅I(OCOCF₃)₂, is a hypervalent iodine compound widely utilized as a reagent in organic chemistry. This compound is characterized by its unique structure, which includes two trifluoroacetoxy groups attached to an iodine atom bonded to a benzene ring. The presence of these functional groups enhances its reactivity, making it particularly useful in various chemical transformations, including oxidation and rearrangement reactions.

[Bis(trifluoroacetoxy)iodo]benzene is known for its versatility in facilitating several important reactions:

  • Hofmann Rearrangement: This compound can mediate the conversion of amides to amines through an isocyanate intermediate under mildly acidic conditions, providing a more accessible method compared to traditional strongly basic conditions .
  • Oxidative Reactions: It serves as an effective oxidizing agent in various transformations, such as converting hydrazones to diazo compounds and thioacetals to carbonyl compounds .
  • Nitration Reactions: A novel application involves the oxidative ipso nitration of organoboronic acids, where [bis(trifluoroacetoxy)iodo]benzene acts as a catalyst along with sodium nitrite and N-bromosuccinimide .

Research indicates that [bis(trifluoroacetoxy)iodo]benzene exhibits significant biological activity. Its ability to facilitate the synthesis of biologically relevant compounds, such as 1,2,4-triazolo[1,5-a]pyridines, highlights its potential in medicinal chemistry. The compound has been shown to enable metal-free reactions that are crucial for developing new pharmaceuticals .

The synthesis of [bis(trifluoroacetoxy)iodo]benzene typically begins with iodobenzene. Key methods include:

  • Reaction with Trifluoroperacetic Acid: Iodobenzene reacts with a mixture of trifluoroperacetic acid and trifluoroacetic acid to yield [bis(trifluoroacetoxy)iodo]benzene .
  • Heating Diacetoxyiodobenzene: Another approach involves dissolving diacetoxyiodobenzene in trifluoroacetic acid under heat, which also leads to the formation of the target compound .

The applications of [bis(trifluoroacetoxy)iodo]benzene are diverse:

  • Organic Synthesis: It is employed in various organic transformations, including oxidation and rearrangement reactions.
  • Pharmaceutical Development: Its role in synthesizing biologically active compounds makes it valuable in drug discovery and development.
  • Material Science: The compound's reactivity allows for its use in creating functional materials through chemical modification processes.

Studies on the interactions involving [bis(trifluoroacetoxy)iodo]benzene reveal its effectiveness as an oxidizing agent in various contexts. For instance, it has been utilized successfully in reactions involving Lewis bases that catalyze dioxygenation of olefins under mild conditions . Additionally, its compatibility with different functional groups enables broad substrate scope in synthetic applications.

Several compounds exhibit similarities to [bis(trifluoroacetoxy)iodo]benzene due to their hypervalent iodine nature or their use as oxidizing agents. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
IodosobenzeneHypervalent iodineUsed primarily for iodination reactions
DiacetoxyiodobenzeneHypervalent iodineCommonly used for similar oxidative transformations
Phenyliodine(III) bis(trifluoroacetate)Hypervalent iodineKnown for specific oxidations like vicinal tricarbonyl amides
Iodine(III) acetateHypervalent iodineUsed mainly for acetoxylation reactions

While many hypervalent iodine compounds share similar reactivity profiles, [bis(trifluoroacetoxy)iodo]benzene stands out due to its specific applications in mild reaction conditions and its role in synthesizing complex organic molecules.

XLogP3

5

UNII

659SFV27XS

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2712-78-9

Wikipedia

[bis(trifluoroacetoxy)iodo]benzene

Dates

Modify: 2023-08-15

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